molecular formula C16H15N5OS B5775697 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide

Cat. No. B5775697
M. Wt: 325.4 g/mol
InChI Key: SSXMEXIAHLCFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide, also known as MPTAT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of COX-2, which reduces inflammation and pain. In addition, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is its high yield during synthesis. It is also soluble in various solvents, making it easy to use in different experiments. However, one of the limitations of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is its relatively low stability, which can affect its activity in experiments.

Future Directions

There are several future directions for the study of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. One of the areas that require further research is the mechanism of action of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. Understanding the mechanism of action can help in the development of more effective drugs based on 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. Another area that requires further research is the potential use of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide as an antibacterial and antifungal agent. Further studies can help in the development of new antibiotics and antifungal drugs. Finally, more studies are needed to explore the potential use of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide in the treatment of inflammatory diseases.
Conclusion:
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to explore the full potential of 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide in different fields.

Synthesis Methods

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide can be synthesized using various methods. One of the most common methods is the reaction between 4-methylphenylisothiocyanate and N-phenylglycine hydrazide in the presence of triethylamine and acetonitrile. The reaction yields 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide as a white solid with a high yield.

Scientific Research Applications

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been extensively studied for its potential applications in various fields. In the field of medicine, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-12-7-9-14(10-8-12)21-16(18-19-20-21)23-11-15(22)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXMEXIAHLCFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide

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